Formation of a Single‑Source Precursor for GeTe MOCVD via Germylene Insertion
Bis[bis(trimethylsilyl)amino]germane reacts with carbodiimides and dialkyl tellurides to yield well‑defined, volatile guanidinate and tellurolate complexes that serve as single‑source precursors for GeTe thin films [1]. In contrast, GeCl₂·1,4‑dioxane and GeI₂ do not undergo analogous insertion chemistry and require co‑reactants for chalcogenide film deposition, complicating process control [2]. The stability and volatility of the guanidinate derivative 2 and the tellurolate 3 were confirmed by multinuclear NMR, single‑crystal X‑ray diffraction, and successful MOCVD of GeTe [1].
| Evidence Dimension | Ability to form single‑source GeTe precursor via insertion chemistry |
|---|---|
| Target Compound Data | Forms isolable, structurally characterized guanidinate (2) and terminal tellurolate (3) complexes; 3 demonstrated as SSP for MOCVD of GeTe films [1]. |
| Comparator Or Baseline | GeCl₂·1,4‑dioxane and GeI₂: require separate Te sources for GeTe deposition; no comparable insertion products reported. |
| Quantified Difference | Not quantifiable from available data; qualitative differentiation established by isolation and X‑ray characterization of insertion products. |
| Conditions | Ambient‑temperature reactions in organic solvents (e.g., hexane); MOCVD of 3 at 250–350 °C [1]. |
Why This Matters
Enables simplified process design for GeTe film growth by eliminating the need for separate Te delivery, reducing source‑engineering complexity.
- [1] Chen, T.; Hunks, W.; Chen, P. S.; Stauf, G. T.; Cameron, T. M.; Xu, C.; DiPasquale, A. G.; Rheingold, A. L. Insertion Reactions of an Aminogermylene and Formation of a Single‑Source Precursor for GeTe Thin Films. Eur. J. Inorg. Chem. 2009, 2047–2049. View Source
- [2] Polking, M. J.; Zheng, H.; Ramesh, R.; Alivisatos, A. P. Controlled Synthesis and Size‑Dependent Polarization Domain Structure of Colloidal Germanium Telluride Nanocrystals. J. Am. Chem. Soc. 2011, 133, 2044–2047. View Source
